S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of catalysts such as nickel and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its imidazole ring can mimic natural substrates, making it useful in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Wirkmechanismus
The mechanism of action of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) benzothioate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The benzothioate moiety can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- S-(2-phenyl-1H-imidazol-5-yl) benzothioate
- S-(2-phenyl-4-methyl-1H-imidazol-5-yl) benzothioate
- S-(2-phenyl-4-chloro-1H-imidazol-5-yl) benzothioate
Uniqueness: The combination of the imidazole ring with the benzothioate moiety provides a unique scaffold for the development of novel compounds with diverse biological and industrial applications .
Eigenschaften
Molekularformel |
C23H18N2O3S2 |
---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate |
InChI |
InChI=1S/C23H18N2O3S2/c1-16-12-14-19(15-13-16)30(27,28)22-21(29-23(26)18-10-6-3-7-11-18)24-20(25-22)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,25) |
InChI-Schlüssel |
ZHNODPTXIFRACF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.